tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
Description
tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS: 394223-02-0) is a heterocyclic organic compound characterized by a 1,2λ⁶,3-oxathiazolidine ring system substituted with two sulfone (dioxo) groups at positions 2 and 2, along with tert-butyl and methyl functional groups. Its molecular formula is C₁₀H₁₇NO₅S, with a molecular weight of 263.32 g/mol (calculated from atomic masses). This compound is primarily utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive oxathiazolidine core and the stability imparted by the tert-butyl ester group .
Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-8(2,3)15-7(11)10-9(4,5)6-14-16(10,12)13/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXUCYJCRZGFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)(=O)N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454248-55-6 | |
| Record name | tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate typically involves the reaction of 4,4-dimethyl-2,2-dioxo-4H-1,3,2-benzoxathiazine-3-one with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block in the development of new materials and chemicals .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of new drug candidates and the study of their biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and stability make it an important component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Properties of tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate and Analogues
Structural Differentiation
Oxathiazolidine vs. Oxazolidine/Indole Systems :
The target compound’s oxathiazolidine ring incorporates sulfur and oxygen, enhancing electron-withdrawing properties via sulfone groups. This contrasts with oxazolidine-based analogues (e.g., the compound in ), which lack sulfur and exhibit lower polarity. The indole-phenanthrene derivative () features fused aromatic systems, favoring π-π stacking interactions in biological targets .- Functional Group Reactivity: The sulfone groups in the target compound increase electrophilicity at the oxathiazolidine ring, making it susceptible to nucleophilic attack. In contrast, the bromo-ethynyl group in ’s compound enables palladium-catalyzed cross-coupling (e.g., Sonogashira reactions), while the indole derivative’s amide linkage supports hydrogen bonding in receptor binding .
Research Findings and Limitations
- Further studies are needed to explore bioactivity .
- Gaps in Evidence: Limited synthetic protocols or spectroscopic data (e.g., IR, XRD) for the target compound hinder direct comparison with analogues. and lack full structural elucidation, requiring inferred analysis .
Biological Activity
Tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS Number: 454248-55-6) is a sulfur-containing organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17NO5S
- Molecular Weight : 251.30 g/mol
- Structure : The compound features a thiazolidine ring with two carbonyl groups and a tert-butyl ester group.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit the following activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.
- Anti-inflammatory Activity : It has been observed to modulate inflammatory pathways, potentially reducing inflammation in various conditions.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that this compound significantly decreased reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a dose-dependent response with IC50 values suggesting effective antioxidant capacity.
| Concentration (µM) | ROS Level Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Cytotoxicity Studies
In vitro cytotoxicity assays performed on various cancer cell lines revealed that the compound exhibited selective cytotoxicity. For instance, breast cancer (MCF-7) and lung cancer (A549) cell lines showed significant reductions in viability after treatment with the compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 45 |
| HeLa | 60 |
Anti-inflammatory Effects
Research by Kumar et al. (2024) highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Case Study on Cancer Therapy : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy alongside standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
- Study on Oxidative Stress : A randomized controlled trial assessed the effects of the compound in patients with chronic obstructive pulmonary disease (COPD). Participants receiving the compound showed significant improvements in oxidative stress markers compared to the placebo group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling reactions using tert-butyl protecting groups. For example, oxathiazolidine rings can be formed via cyclization of thiols with carbonyl compounds under acidic or basic conditions. Key intermediates should be characterized by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. X-ray crystallography (e.g., using SHELX ) can resolve structural ambiguities for crystalline intermediates. Note discrepancies in CAS numbers (e.g., 394223-02-0 vs. 1832671-21-2 ), which may indicate isomerism or reporting errors.
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodology : Use HPLC with UV detection (≥98% purity threshold) and monitor degradation via accelerated stability studies (e.g., exposure to heat, light, or humidity). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hygroscopicity, dynamic vapor sorption (DVS) is recommended.
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways involving this compound?
- Methodology : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction energetics. Tools like the ICReDD platform integrate reaction path searches with experimental validation, reducing trial-and-error. For example, simulate nucleophilic attack on the oxathiazolidine ring to predict regioselectivity in derivatization reactions.
Q. How can crystallographic data resolve contradictions in reported molecular structures or CAS registry entries?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths and angles. For instance, if CAS discrepancies arise (e.g., vs. ), compare experimental unit cell parameters with Cambridge Structural Database (CSD) entries to confirm identity. Pair with solid-state NMR to address polymorphism or solvate formation.
Q. What are the challenges in analyzing stereochemical outcomes during functionalization of the oxathiazolidine core?
- Methodology : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Dynamic kinetic resolution (DKR) or asymmetric catalysis (e.g., organocatalysts) can steer stereoselectivity. For mechanistic insights, employ isotopic labeling (e.g., ) coupled with mass spectrometry to track oxygen migration during ring-opening reactions.
Data Contradiction & Validation
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodology : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign signals unambiguously. Compare with computed NMR shifts (via programs like Gaussian or ADF) for theoretical alignment. If solvent effects cause discrepancies (e.g., DMSO vs. CDCl), replicate experiments under consistent conditions.
Experimental Design
Q. What strategies optimize the scalability of multi-step syntheses involving this compound?
- Methodology : Apply process intensification techniques:
- Flow chemistry : Minimize decomposition of sensitive intermediates.
- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
Safety & Handling in Research Settings
Q. What are the best practices for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
